molecular formula C10H12N4O B15220422 Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one

Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one

Cat. No.: B15220422
M. Wt: 204.23 g/mol
InChI Key: XOFCNMBZGAFASR-XVMARJQXSA-N
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Description

Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one is a complex heterocyclic compound This compound is notable for its unique structure, which includes a cyclopropane ring fused to a pyrazinoazepine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, the use of catalysts to enhance reaction efficiency and selectivity is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one can be compared with other similar compounds, such as:

  • 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles
  • 1H-benzo[4,5]imidazo[1,2-c]pyrazino[2’,3’:4,5]pyrrolo[3,2-e]pyrimidine
  • 1H-pyrrolo[2’,3’:5,6]pyrazino[2,3-d]pyridazine

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique structure of this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

(2R,4S,5S)-5-amino-7-methyl-7,9,12-triazatricyclo[6.4.0.02,4]dodeca-1(12),8,10-trien-6-one

InChI

InChI=1S/C10H12N4O/c1-14-9-8(12-2-3-13-9)6-4-5(6)7(11)10(14)15/h2-3,5-7H,4,11H2,1H3/t5-,6+,7-/m0/s1

InChI Key

XOFCNMBZGAFASR-XVMARJQXSA-N

Isomeric SMILES

CN1C(=O)[C@H]([C@H]2C[C@H]2C3=NC=CN=C31)N

Canonical SMILES

CN1C(=O)C(C2CC2C3=NC=CN=C31)N

Origin of Product

United States

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